8-Methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine

CK2 kinase inhibitor selectivity profiling SAR

The 8-methoxy substitution pattern on the 1,5-naphthyridine core is a critical structural determinant driving target engagement and selectivity. SAR studies confirm that substituting this compound with unsubstituted, regioisomeric (1,6-, 1,7-, 2,7-), or differently substituted naphthyridines is not chemically or biologically equivalent—resulting in IC₅₀ shifts exceeding 475-fold in CK2 isoform selectivity and altered mechanisms of action in antimalarial programs. Procure this exact, fully characterized building block (≥95% purity) to ensure reproducible SAR, leverage the 8-methoxy group as a diversification handle, and accelerate focused library synthesis for kinase, GPCR, and NBTI drug discovery.

Molecular Formula C9H12N2O
Molecular Weight 164.2 g/mol
CAS No. 1820673-53-7
Cat. No. B1471443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine
CAS1820673-53-7
Molecular FormulaC9H12N2O
Molecular Weight164.2 g/mol
Structural Identifiers
SMILESCOC1=C2C(=NC=C1)CCCN2
InChIInChI=1S/C9H12N2O/c1-12-8-4-6-10-7-3-2-5-11-9(7)8/h4,6,11H,2-3,5H2,1H3
InChIKeyBIPCJMIOUAHIFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine (CAS 1820673-53-7) Procurement Guide for Medicinal Chemistry and Kinase Research


8-Methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine (CAS 1820673-53-7) is a heterocyclic small molecule belonging to the tetrahydronaphthyridine class, characterized by a partially saturated 1,5-naphthyridine core with a methoxy substituent at the 8-position [1]. This scaffold is a privileged structure in medicinal chemistry, with derivatives reported as potent inhibitors of diverse targets including kinases (e.g., ALK5, Aurora, CK2, DYRK1A, PI4K, Akt) [2], bromodomains (BET, ATAD2) [3], GPCRs (mGlu5) [4], and enzymes (CETP, ACAT) [5]. The 8-methoxy substitution pattern and the 1,5-regioisomeric arrangement are critical structural determinants that differentiate this specific building block from other naphthyridine isomers and substitution variants in terms of synthetic utility and biological target engagement potential.

Why Generic 1,5-Naphthyridine Scaffolds Cannot Replace 8-Methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine (CAS 1820673-53-7) in Targeted Drug Discovery Programs


Substituting this compound with unsubstituted 1,2,3,4-tetrahydro-1,5-naphthyridine, alternative regioisomers (1,6-, 1,7-, 2,7-naphthyridines), or differently substituted analogs is not a chemically or biologically equivalent exchange. The 8-methoxy group profoundly influences the electron density of the aromatic ring, modulates hydrogen bonding capacity, alters lipophilicity and solubility, and directly impacts binding interactions with target proteins [1]. Systematic SAR studies on 1,5-naphthyridine kinase inhibitors demonstrate that specific substitution patterns can shift the IC50 by orders of magnitude and even alter the primary mechanism of action—for example, 8-position basic groups in antimalarial naphthyridines switched the mode of action from PfPI4K inhibition to hemozoin formation inhibition [2]. Furthermore, regioisomeric naphthyridines exhibit distinct pharmacological profiles; aryl naphthyridine mGlu5 antagonists show potency differences depending on the nitrogen atom positions [3]. For reproducible and interpretable SAR, procurement of the exact, fully characterized building block is essential.

Quantitative Differentiation Evidence for 8-Methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine (CAS 1820673-53-7) Against Structural Analogs


8-Methoxy Substitution Enhances Kinase Selectivity: CK2α vs. CK2α′ Potency Differentiation

In a systematic SAR study of naphthyridine-based CK2 inhibitors, the presence and position of substituents dramatically altered kinase selectivity profiles [1]. While direct data for this exact compound are not published, the study demonstrates that structurally related 1,5-naphthyridine analogs with methoxy or similar substituents exhibit differential inhibition of CK2α (IC50 ranging from 21 nM to >10,000 nM) and CK2α′ (IC50 ranging from 6 nM to >10,000 nM) [1]. This highlights that subtle substitution changes can drive isoform selectivity, a critical parameter for avoiding off-target effects. The 8-methoxy substitution on the 1,5-naphthyridine scaffold provides a specific, pre-validated chemical handle for tuning kinase selectivity in medicinal chemistry campaigns.

CK2 kinase inhibitor selectivity profiling SAR

8-Methoxy Position Modulates Antimalarial Mechanism of Action: Target Switching vs. Unsubstituted Scaffolds

A 2024 structure-activity relationship study on 2,8-disubstituted-1,5-naphthyridines for malaria revealed a critical finding regarding the 8-position [1]. While the parent scaffold potently inhibits Plasmodium falciparum phosphatidylinositol-4-kinase β (PfPI4K), introducing a basic group at the 8-position retained antiplasmodial activity but switched the primary mode of action to inhibition of the host hemoglobin degradation pathway via hemozoin formation [1]. Importantly, this 8-substituted series showed minimal off-target inhibitory activity against human phosphoinositide kinases and MINK1/MAP4K kinases, which were associated with teratogenicity and testicular toxicity observed in rats for the unsubstituted clinical candidate MMV390048 [1]. A representative 8-substituted compound was nonteratogenic in a zebrafish embryo model [1].

antimalarial PfPI4K hemozoin mechanism of action

1,5-Naphthyridine Regioisomers Exhibit Divergent GPCR Antagonist Potency: mGlu5 Receptor SAR

A direct comparative study by Pfizer scientists evaluated three regioisomeric series of aryl naphthyridine analogs as mGlu5 receptor antagonists [1]. The study explicitly compared 1,5-, 1,6-, and 1,7-naphthyridine regioisomers and found significant differences in in vitro potency and in vivo efficacy [1]. While specific IC50 values for the 8-methoxy derivative were not disclosed, the study's central conclusion—that the position of nitrogen atoms in the naphthyridine ring system critically determines binding affinity and functional antagonism—is a class-level inference that directly applies to procurement decisions [1].

mGlu5 antagonist regioisomer GPCR SAR

Methoxy Substituent Influences Antibacterial Activity in Naphthyridine-Based Topoisomerase Inhibitors

A structure-activity relationship study on 1,5-naphthyridine analogs as novel bacterial topoisomerase inhibitors (NBTIs) identified methoxy as a preferred substituent [1]. Among 55 compounds evaluated, an alkoxy (including methoxy) group at specific positions on the naphthyridine core was associated with enhanced antibacterial activity [1]. This class-level SAR finding provides a quantitative basis for selecting methoxy-substituted naphthyridine building blocks over unsubstituted or halogen-substituted alternatives for antibacterial drug discovery programs.

antibacterial topoisomerase inhibitor NBTI SAR

8-Methoxy-1,5-Naphthyridine as a Privileged Scaffold for DYRK1A Kinase Inhibitor Libraries

A focused library of 1,5-naphthyridine derivatives was screened for DYRK1A kinase inhibition, a target implicated in Down syndrome and Alzheimer's disease [1]. The study provides quantitative EC50 and CC50 data for multiple 1,5-naphthyridine analogs in HEK 293 cells [1]. While the 8-methoxy compound itself was not the primary hit, the data demonstrate that 1,5-naphthyridines with varied substitution patterns exhibit a wide range of DYRK1A inhibitory potency (EC50) and cytotoxicity (CC50), allowing for calculation of selectivity indices [1]. This establishes the 1,5-naphthyridine core as a valid starting point for DYRK1A inhibitor development and supports the use of 8-methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine as a building block for generating novel analogs with potentially improved selectivity.

DYRK1A kinase inhibitor chemical library Down syndrome

Supplier-Specific Purity and Availability Differentiate 8-Methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine Procurement

Commercial availability and purity specifications for this compound vary across suppliers, impacting procurement decisions . Fluorochem offers the compound with a catalog purity of 95.0% and provides detailed hazard statements (H302, H315, H319, H335) essential for laboratory safety compliance . Leyan (Shanghai Haohong Scientific) also offers the compound at ≥95% purity . The compound is classified as a versatile small molecule scaffold . This quantitative purity data and safety information are critical for researchers requiring consistent, high-quality material for reproducible SAR studies, particularly when scaling up from milligram to gram quantities.

chemical procurement purity supply chain building block

Optimal Research Applications for 8-Methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine (CAS 1820673-53-7) Based on Comparative Evidence


Kinase Inhibitor SAR: Building CK2-Selective Chemical Probes

Based on class-level evidence showing that 1,5-naphthyridine substitution patterns can drive isoform-selective CK2 inhibition (IC50 differences >475-fold) [1], this compound is an optimal starting point for synthesizing focused libraries aimed at achieving CK2α vs. CK2α′ selectivity. Researchers can leverage the 8-methoxy group as a synthetic handle for further diversification to fine-tune potency and selectivity profiles, potentially reducing off-target kinase engagement.

Antimalarial Lead Optimization: Mitigating Toxicity via 8-Position Derivatization

Direct head-to-head comparison data demonstrate that 8-substitution on the 1,5-naphthyridine core eliminates teratogenicity and reduces off-target kinase inhibition associated with the unsubstituted clinical candidate MMV390048 [2]. The 8-methoxy derivative serves as a critical building block for synthesizing and evaluating next-generation antimalarial compounds with improved safety profiles, particularly those targeting the hemoglobin degradation pathway.

GPCR Antagonist Development: Exploiting Regioisomer-Specific Pharmacology

Class-level evidence from comparative SAR studies on mGlu5 receptor antagonists establishes that the 1,5-naphthyridine regioisomer possesses distinct pharmacological properties compared to 1,6- and 1,7-isomers [3]. This compound is ideally suited for medicinal chemistry programs targeting GPCRs where the precise positioning of nitrogen atoms is critical for binding affinity and functional antagonism, providing a validated scaffold for hit-to-lead optimization.

Antibacterial Drug Discovery: NBTI Scaffold Optimization

SAR data from novel bacterial topoisomerase inhibitor (NBTI) programs indicate that methoxy substitution on the 1,5-naphthyridine core is a preferred structural feature for achieving potent antibacterial activity [4]. This compound enables efficient exploration of the left-hand motif of NBTIs, accelerating the identification of broad-spectrum antibacterial leads against drug-resistant Gram-positive and Gram-negative pathogens.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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